1-tert-butylaziridine
Description
1-tert-Butylaziridine is a three-membered heterocyclic compound featuring a nitrogen atom in its ring structure, substituted with a bulky tert-butyl group at the 1-position. Aziridines are known for their ring strain and reactivity, making them valuable intermediates in organic synthesis and medicinal chemistry. Notably, this compound derivatives have been studied as pseudo-irreversible inhibitors of aspartic proteases in pathogens like Candida albicans, demonstrating nanomolar-range inhibition constants (Ki) in enzymatic assays .
Properties
CAS No. |
4017-38-3 |
|---|---|
Molecular Formula |
C6H13N |
Molecular Weight |
99.17 g/mol |
IUPAC Name |
1-tert-butylaziridine |
InChI |
InChI=1S/C6H13N/c1-6(2,3)7-4-5-7/h4-5H2,1-3H3 |
InChI Key |
BBFCEQFUUOTJPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-tert-Butylaziridine can be synthesized through various methods. One common approach involves the reaction of N-tosyl imines with in situ generated iodomethyllithium, which allows for an efficient and general synthesis of aziridines . Another method includes the reaction of aldimines with ethyl diazoacetate in the presence of a catalyst such as Bi(OTf)3, yielding aziridines with high diastereoselectivity .
Industrial Production Methods
Industrial production of this compound often involves the use of microwave irradiation to promote S-alkylation reactions. This method is advantageous due to its efficiency and the ability to produce large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
1-tert-Butylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines.
Reduction: Reduction reactions can convert it into amines.
Substitution: Nucleophilic substitution reactions are common, where the aziridine ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Nucleophiles like amines or thiols are used under mild conditions.
Major Products Formed
Oxidation: Oxaziridines
Reduction: Amines
Substitution: Various substituted amines and thiols.
Scientific Research Applications
1-tert-Butylaziridine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-tert-butylaziridine involves the ring strain of the aziridine ring, which makes it highly reactive. The compound can undergo nucleophilic ring-opening reactions, leading to the formation of various products. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Enzymatic Inhibition
1-Cyclohexylmethylaziridines (e.g., A-57, A-59) exhibit higher second-order rate constants (k2nd = 936,544 M<sup>−1</sup>min<sup>−1</sup>) against Cathepsin D (CathD) compared to 1-tert-butylaziridine (A-58), which achieves a Ki in the nanomolar range. The cyclohexylmethyl group’s larger hydrophobic surface area likely enhances target binding affinity .
Branched alkyl-substituted aziridines (e.g., (R)-valine-linked A-81, A-82, A-85) form a highly active inhibitor group, suggesting that branched side chains improve enzymatic interaction. In contrast, the tert-butyl group’s rigidity may limit conformational adaptability, reducing activity relative to these analogs .
Positional Isomerism: 1-tert-Butyl vs. 2-tert-Butyl Aziridines
The positional isomer 2-tert-butylaziridine (e.g., 2-benzyl-1-benzoyl-2-tert-butylaziridine, CAS 126179-51-9) places the tert-butyl group at the 2-position. While direct comparative data are unavailable, steric and electronic differences between 1- and 2-substituted aziridines are expected to alter reactivity. For example, 2-substitution may reduce ring strain or modulate nucleophilic opening kinetics .
Di-Substituted tert-Butylaziridines
Compounds like 1,3-di-tert-butylaziridine and 1,2-di-tert-butylaziridine () demonstrate the feasibility of introducing multiple tert-butyl groups. Increased steric hindrance in these analogs likely reduces reactivity in ring-opening reactions compared to mono-substituted this compound, though specific data are lacking .
Stereochemical Influences
Diastereomers of aziridine derivatives (e.g., A-31a and A-31b) show significant differences in inhibition potency, highlighting the critical role of stereochemistry. For this compound, the (R)-configured amino acid residues (e.g., (R)-Phe in A-58) enhance activity, suggesting that stereoelectronic effects optimize enzyme binding .
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